molecular formula C10H10O3 B028495 4-Methoxycinnamic acid CAS No. 830-09-1

4-Methoxycinnamic acid

Cat. No.: B028495
CAS No.: 830-09-1
M. Wt: 178.18 g/mol
InChI Key: AFDXODALSZRGIH-QPJJXVBHSA-N
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Description

4-Methoxycinnamic acid, also known as p-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3. It is a derivative of cinnamic acid, featuring a methoxy group (-OCH3) attached to the phenyl ring at the para position. This compound is known for its various pharmacological properties and is widely used in the fields of chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

4-Methoxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate insulin secretion in INS-1 cells . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce A. fumigatus biofilm formation when used at certain concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to stimulate insulin secretion in INS-1 cells, indicating a potential role in glucose metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. Specific details about the temporal effects of this compound are currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to reduce the number of dysplastic aberrant crypt foci and dysplastic liver cells in a rat model of 1,2-dimethylhydrazine-induced colon carcinogenesis . Specific details about the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Specific details about the metabolic pathways that this compound is involved in are currently limited .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile. Specific details about the subcellular localization of this compound are currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine and β-alanine. The reaction mixture is heated under reflux for 90 minutes, followed by the addition of concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like ethanol or ethyl acetate for recrystallization and purification .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Methoxycinnamic acid can be compared with other cinnamic acid derivatives:

Uniqueness: this compound stands out due to its specific combination of a methoxy group and a phenyl ring, which imparts unique pharmacological properties, including antihyperglycemic and hepatoprotective effects .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable subject of study in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AFDXODALSZRGIH-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7340-42-3 (hydrochloride salt)
Record name 4-Methoxycinnamic acid
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DSSTOX Substance ID

DTXSID1046059
Record name 4-Methoxy-(2E)-cinnamic acid
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Molecular Weight

178.18 g/mol
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Physical Description

Solid
Record name 4-Methoxycinnamic acid
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Solubility

0.712 mg/mL at 25 °C
Record name 4-Methoxycinnamic acid
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CAS No.

943-89-5, 830-09-1
Record name trans-4-Methoxycinnamic acid
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Record name 4-Methoxycinnamic acid
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
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Record name 4-Methoxycinnamic acid
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-
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Record name 4-Methoxy-(2E)-cinnamic acid
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Record name trans-4-methoxycinnamic acid
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Record name (E)-p-methoxycinnamic acid
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Record name 4-METHOXYCINNAMIC ACID
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Record name 4-Methoxycinnamic acid
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Melting Point

173 - 175 °C
Record name 4-Methoxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 4-Methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.

ANone: this compound can be characterized using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): These techniques provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. The presence of specific functional groups like carboxylic acid and aromatic rings can be confirmed. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be used to characterize its conjugated system and potential for UV absorption. []
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural information. []

A: Research indicates that this compound can form complexes with silica, potentially increasing silica's solubility and affecting its precipitation. [, ] This finding has implications for understanding the behavior of this compound in systems containing silica and for potential applications in wastewater treatment.

A: While this compound itself might not be a catalyst, research has focused on its use as a substrate in enzymatic reactions. For instance, it serves as a substrate for immobilized lipase from Thermomyces lanuginosus in the enzymatic synthesis of 4-methoxycinnamoylglycerol, a potential UV filter for sunscreen formulations. [, ]

A: Yes, Density Functional Theory (DFT) calculations have been employed to optimize the geometry of this compound and its interactions with other molecules, such as 4-ethoxycinnamic acid. [] These calculations provide insights into the molecular properties, hydrogen bonding interactions, and electronic structure of this compound.

A: Studies have explored the antifungal potential of this compound and its derivatives. [] The position of the methoxy group significantly influences the compound's efficacy. For example, 4-methylcinnamic acid, lacking the oxygen atom in the methoxy group, demonstrated superior ability to overcome the tolerance of glr1Δ (a mutant of CAS-responsive glutathione reductase) to this compound. This finding highlights the significance of the para-methyl moiety for potent antifungal action.

A: Research has shown that the dimer of ferulic acid, bis-FA (4-cis, 8-cis-Bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane-2,6-dione), exhibits a stronger inhibitory effect on lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells compared to ferulic acid and isoferulic acid. [] This observation suggests that dimerization can significantly impact the biological activity of phenolic compounds like ferulic acid and potentially this compound.

A: Studies have explored the formation of nanoparticles incorporating 4-methoxycinnamoylglycerol, a derivative of this compound, using N-succinyl chitosan. [, ] The hydrophilic nature of 4-methoxycinnamoylglycerol, attributed to the free glyceryl groups, facilitates its incorporation into the N-succinyl chitosan nanoparticles. These nanoparticles, with sizes around 185 ± 77 nm, hold promise for enhancing the delivery and efficacy of this compound derivatives, particularly in sunscreen products.

ANone: While the provided research primarily focuses on the chemical and biological aspects of this compound, it is crucial to address Safety, Health, and Environment (SHE) regulations during its development and application. Manufacturers and researchers must consult relevant safety data sheets and regulatory guidelines to ensure responsible and safe handling, use, and disposal of this compound and its derivatives.

A: Research indicates that this compound is metabolized in the body, leading to various metabolites detected in plasma and urine. [] Specific metabolites, including cinnamic acid-4'-glucuronide, 4-hydroxybenzoic acid-3-sulfate, 2,5-dihydroxybenzoic acid, 3'-hydroxycinnamic acid, and 5-O-caffeoylquinic acid, have been identified as significant predictors of the compound's effect on flow-mediated dilation (FMD). This highlights the importance of understanding the metabolic pathways of this compound to interpret its biological activity.

A: Research on a closely related compound, a diester of this compound (PCO-C) isolated from carnauba wax, demonstrated a hypoglycemic effect in a mouse model of diabetes. [] This finding suggests a potential role for this compound derivatives in managing blood glucose levels, warranting further investigation.

A: A double-blind, randomized controlled trial revealed that daily consumption of whole cranberry powder, rich in this compound and its metabolites, significantly improved endothelial function in healthy individuals. [] This improvement was associated with specific plasma metabolite profiles, suggesting a link between cranberry consumption, this compound metabolism, and vascular health benefits.

ANone: The provided literature primarily focuses on the initial stages of investigating the bioactivity of this compound. As research progresses, it will be crucial to address the potential for resistance development and cross-resistance with other compounds, particularly in the context of its antifungal properties.

A: While this compound is generally considered safe for consumption in moderate amounts as it is found naturally in various foods, comprehensive toxicological studies are limited. [] It is essential to exercise caution and conduct further research to determine its safety profile, potential adverse effects, and long-term consequences of exposure, especially at higher concentrations.

ANone: As research on this compound advances, exploring drug delivery strategies, such as nanoparticle formulations and targeted delivery systems, could be beneficial. These approaches could potentially enhance the compound's bioavailability, target specific tissues or cells, and minimize off-target effects.

A: The identification of specific metabolites of this compound associated with its biological activities, such as those linked to improved FMD, paves the way for future research on biomarkers. [] These biomarkers could be valuable for predicting the efficacy of this compound-based interventions, monitoring treatment response, and potentially identifying individuals who would benefit most from such treatments.

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed to quantify this compound in plant extracts. [, , , ] These techniques provide sensitive and accurate measurements of this compound levels in complex matrices.

ANone: While the research provided doesn’t extensively cover the environmental impact of this compound, it is essential to consider its fate and potential effects on the environment. Further research should investigate its biodegradability, potential for bioaccumulation, and any ecotoxicological consequences to ensure its sustainable and responsible use.

ANone: The solubility of this compound in different media, particularly in pharmaceutical formulations, is an important consideration. Studies investigating its dissolution rate, solubility enhancement techniques, and impact on bioavailability would be valuable for optimizing its delivery and therapeutic potential.

A: Rigorous validation of analytical methods is crucial for ensuring the accuracy, precision, and specificity of this compound quantification. [] Researchers must adhere to established guidelines and standards for method validation to generate reliable and reproducible data.

ANone: Maintaining stringent quality control and assurance measures throughout the development, manufacturing, and distribution of this compound and its derivatives is essential to ensure consistent quality, safety, and efficacy.

ANone: While the provided research predominantly focuses on the chemical and biological properties of this compound, further investigation is needed to address these aspects comprehensively.

A: Early research demonstrated the production of isoferulic acid (3-hydroxy-4-methoxycinnamic acid) by the wood-destroying basidiomycete Lentinus lepideus. [] Tracer studies suggested that isoferulic acid is synthesized from glucose through a pathway involving phenylalanine and cinnamic acid derivatives. These findings provided initial insights into the biosynthesis of this compound-related compounds in fungi.

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